molecular formula C12H18N2O4S B4569985 (2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4569985
M. Wt: 286.35 g/mol
InChI Key: BKUHFHNZCOGSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,5-dimethyl-3-furoyl)-4-(methylsulfonyl)piperazine is 286.09872823 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

  • Automated Pre-Column Derivatization and HPLC for Oxytocin Antagonist Detection

    A study by Kline, Kusma, and Matuszewski (1999) details a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. The method incorporates automated pre-column chemical derivatization, showcasing the compound's role in enhancing detection sensitivity in bioanalytical applications Kline, Kusma, & Matuszewski, 1999.

  • In Vitro Oxidative Metabolism of Antidepressants

    A 2012 study explores the metabolism of a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. This research exemplifies the compound's relevance in understanding drug metabolism, which could aid in the development of more effective and safer therapeutic agents Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012.

Antibacterial Activity

  • N-Sulfonated Derivatives as Antibacterial Agents: A study by Abbasi et al. (2022) on the antibacterial potential of N-sulfonated derivatives of (2-furoyl)piperazine highlights these compounds' efficacy against pathogenic bacteria. The study suggests that such derivatives could be promising candidates for drug development, showcasing the compound's potential in combating antibiotic resistance Abbasi, Irshad, Rehman, Siddiqui, Ali Shah, & Shahid, 2022.

Drug Design and Development

  • 2-Furoic Piperazide Derivatives for Type 2 Diabetes and Alzheimer's: Research into multifunctional derivatives of 2-furoic piperazide, including the study compound, shows significant inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease. These findings underline the compound's utility in drug discovery efforts targeting these chronic diseases Abbasi, Hassan, ur-Rehman, Siddiqui, Hussain, Shah, Ashraf, Shahid, & Seo, 2018.

Polymer Synthesis

  • Hyperbranched Polymers from Monomers: A study by Yan and Gao (2000) demonstrates the synthesis of hyperbranched polymers using A2 and BB'2 type monomers, including piperazine derivatives. This research provides insights into novel polymer synthesis methods that could have applications in materials science Yan & Gao, 2000.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9-8-11(10(2)18-9)12(15)13-4-6-14(7-5-13)19(3,16)17/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUHFHNZCOGSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.